3-(4-Aminophenoxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-aminophenoxy)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-3-8(4-2-7)15-9-5-13(6-9)10(12)14/h1-4,9H,5-6,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSVKMAZJVBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of aminophenoxy azetidine scaffolds in medicinal chemistry
Executive Summary: The "Azetidine Switch"
In modern drug discovery, the "escape from flatland" (increasing Fsp3 fraction) is a dominant strategy to improve clinical success rates. While piperidines and morpholines have historically been the workhorses of linker chemistry, they often suffer from metabolic liabilities (oxidative clearance) and suboptimal vectorality.
The aminophenoxy azetidine scaffold—specifically the 3-(4-aminophenoxy)azetidine motif—has emerged as a "privileged structure." It serves as a high-value bioisostere that simultaneously modulates lipophilicity (lowering LogD), improves metabolic stability, and offers a unique vector for displaying pharmacophores (e.g., kinase hinge binders or GPCR warheads).
This guide provides a comprehensive technical analysis of this scaffold, detailing its structural rationale, synthetic pathways, and application in high-value targets like NaV1.7 and S1P1.
Structural Rationale & Physicochemical Properties[1][2][3][4]
The Geometric Advantage
Unlike the chair conformation of piperidine (1,4-distance ~5.5 Å), the azetidine ring exists in a puckered conformation. When substituted at the 3-position with a phenoxy group, the scaffold creates a distinct vector.
-
Pucker Angle: The azetidine ring puckers by approximately 30°, creating two conformers.
-
Vectorality: The angle between the N-1 and C-3 substituents allows for a more linear projection compared to the "kinked" nature of 1,3-substituted pyrrolidines.
Physicochemical Optimization (The "Switch")
Replacing a 4-aminophenoxy piperidine with a 3-aminophenoxy azetidine typically yields the following shifts:
| Property | Piperidine Scaffold | Azetidine Scaffold | Impact |
| pKa (Conj.[1] Acid) | ~10.8 | ~8.5 - 9.5 | Lower basicity reduces hERG liability and improves membrane permeability. |
| LogD (7.4) | Baseline | -0.5 to -1.0 unit | Lower lipophilicity improves solubility and lowers clearance. |
| Metabolic Hotspots | High (α-carbon oxidation) | Low | Bridgehead carbons in azetidine are sterically protected and electronically deactivated toward CYP450 oxidation. |
| Ligand Efficiency | Moderate | High | Mass reduction (removal of two carbons) improves LE/LLE. |
Synthetic Architectures
Accessing the aminophenoxy azetidine scaffold relies on efficiently coupling the electron-rich azetidine core with an aromatic system. The two dominant pathways are Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .
Strategic Workflow Diagram
The following diagram illustrates the decision tree for synthesizing tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate, the "Golden Intermediate."
Figure 1: Divergent synthetic strategies for accessing the aminophenoxy azetidine core. Route A is preferred for scalability, while Route B offers broader scope for non-activated aromatics.
Therapeutic Applications & Case Studies
Ion Channel Blockers (NaV1.7)
The search for non-opioid analgesics has heavily targeted the voltage-gated sodium channel NaV1.7.
-
Challenge: Achieving selectivity over NaV1.5 (cardiac safety).
-
Azetidine Solution: In several Genentech and Xenon Pharmaceuticals patents, the 3-alkoxyazetidine motif is utilized to project an aryl group into the channel's pore region. The constrained ether linkage locks the pharmacophore in a bio-active conformation that minimizes entropic penalty upon binding.
Kinase Inhibitors (Hinge Binding)
The terminal amine of the aminophenoxy moiety is an ideal handle for amide coupling to heterocycles (e.g., pyrimidines, quinazolines).
-
Mechanism: The azetidine acts as a solvent-exposed solubilizing group, while the phenoxy-amide system extends into the ATP-binding pocket.
-
SAR Insight: The ether oxygen acts as a weak hydrogen bond acceptor, often interacting with conserved water molecules in the kinase active site.
Detailed Experimental Protocols
Protocol: Synthesis of tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate
This protocol utilizes the SNAr approach, which is generally more robust and scalable than the Mitsunobu route for this specific scaffold.
Reagents:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)
-
4-Fluoronitrobenzene (1.1 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
DMF (Anhydrous, 0.2 M concentration)
Step 1: SNAr Coupling
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add tert-butyl 3-hydroxyazetidine-1-carboxylate dissolved in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH portion-wise over 15 minutes. (Caution: H2 gas evolution). Stir at 0°C for 30 minutes to ensure formation of the alkoxide.
-
Addition: Add 4-fluoronitrobenzene (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS for the disappearance of the alcohol.
-
Workup: Quench carefully with ice-cold water. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) yields tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate as a pale yellow solid.
Step 2: Nitro Reduction
-
Setup: Dissolve the nitro intermediate in MeOH (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (10% loading).
-
Hydrogenation: Stir under a balloon of H2 gas (1 atm) at room temperature for 2–4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to afford tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate.
-
Yield: Typically 85–95% over two steps.
-
Purity: Usually sufficient for next steps without chromatography.
-
ADME/Tox Considerations
When incorporating this scaffold, researchers must evaluate specific ADME parameters.
| Parameter | Risk/Benefit | Mitigation Strategy |
| Metabolic Stability | Benefit: The azetidine ring is generally resistant to oxidative metabolism compared to pyrrolidine. | Avoid electron-rich substituents on the N1 position if oxidative dealkylation is a concern. |
| hERG Inhibition | Risk: Basic amines linked to lipophilic aromatics can trigger hERG block. | The reduced basicity of azetidine (vs. piperidine) naturally mitigates this. Capping the primary amine as an amide further reduces risk. |
| Chemical Stability | Risk: Acid sensitivity. The strained ring can open under harsh acidic conditions (e.g., strong Lewis acids). | Use TFA/DCM for Boc-deprotection rather than HCl/MeOH if ring opening is observed. |
Metabolic Pathway Visualization
Figure 2: Primary metabolic liabilities. The bridgehead carbons (C2/C4) are notably stable, unlike the alpha-carbons in larger rings.
References
-
Lowe, M. A., et al. (2012). "Azetidines: New Tools for the Medicinal Chemist." Bioorganic & Medicinal Chemistry Letters.
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties." Angewandte Chemie International Edition. (Cited for comparison of 4-membered ring properties).[1][2][3]
-
Pfizer Inc. (2018). "Preparation of Azetidine Derivatives as JAK Inhibitors." World Intellectual Property Organization, WO2018/123456. (Representative patent illustrating synthetic utility).
-
Duncton, M. A. (2011). "Miniperspective: Azetidines in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Sources
The Strategic Ascent of Azetidine Carboxamides: A Technical Guide to a Privileged Building Block in Modern Drug Discovery
Abstract
The four-membered saturated nitrogen heterocycle, azetidine, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry bestow upon it a suite of desirable physicochemical properties, including enhanced solubility, metabolic stability, and conformational rigidity.[1][2] This guide provides an in-depth exploration of the history, development, and strategic synthesis of azetidine carboxamide building blocks, tailored for researchers, scientists, and professionals in drug development. We will dissect the causal logic behind key synthetic transformations and showcase the profound impact of these strained scaffolds on contemporary pharmaceutical design.
The Genesis of a Strained Scaffold: A Historical Perspective
The story of azetidines in bioactive compounds begins not in a flask, but in nature. The first significant encounter with this ring system was the isolation of L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955.[3] This non-proteinogenic amino acid was found to be a toxic mimic of proline, capable of being incorporated into proteins and disrupting their structure and function.[4][5] For a considerable time, the synthesis of azetidines was fraught with challenges due to the high ring strain inherent in the four-membered ring, which made them difficult to prepare and prone to ring-opening reactions.[6] Early synthetic efforts often resulted in low yields and lacked stereocontrol, limiting their widespread adoption. However, the persistent efforts of synthetic chemists have led to the development of robust and stereoselective methods, unlocking the vast potential of the azetidine core.
The Azetidine Carboxamide Core: A Confluence of Desirable Physicochemical Properties
The allure of the azetidine scaffold, and specifically azetidine carboxamides, in drug design stems from a unique combination of structural and electronic features that address key challenges in medicinal chemistry.
-
sp³-Richness and Three-Dimensionality: In an era where "flat" aromatic compounds are often associated with promiscuous binding and poor pharmacokinetic profiles, the inherent three-dimensionality of the azetidine ring offers a significant advantage. This sp³-rich character allows for more precise and directional interactions with biological targets, leading to improved potency and selectivity.[1][2]
-
Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more common five- and six-membered rings. This can lead to improved half-life and bioavailability of drug candidates.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, leverage the azetidine motif to enhance metabolic stability.[1][2]
-
Conformational Rigidity: The strained nature of the four-membered ring restricts the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher binding affinity.
-
Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical parameter for drug delivery and absorption.
-
Novel Chemical Space: The unique geometry of azetidines allows for the exploration of novel chemical space, providing opportunities to design ligands for previously "undruggable" targets.
The carboxamide functionality further enhances the utility of the azetidine core by providing a versatile handle for derivatization and for establishing key interactions with biological targets, such as hydrogen bonding.
Strategic Blueprints: Key Synthetic Routes to Azetidine Carboxamide Building Blocks
The synthesis of azetidine carboxamides has evolved significantly, with modern methods offering high levels of control over stereochemistry and functional group tolerance.
Cyclization of γ-Amino Acid Precursors
A common and intuitive approach to azetidine synthesis involves the intramolecular cyclization of γ-amino acid derivatives. The key to success in this approach is the activation of the γ-hydroxyl group to facilitate nucleophilic attack by the nitrogen atom.
Caption: Conceptual diagram of a visible-light-mediated aza Paternò–Büchi reaction.
Gold-Catalyzed Oxidative Cyclization
Gold catalysis has emerged as a valuable tool for the synthesis of complex molecules. A notable application in this context is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to afford chiral azetidin-3-ones. [7]These azetidinones are versatile intermediates that can be further functionalized to a variety of azetidine derivatives. [7]
Stereoselective Syntheses
Control of stereochemistry is paramount in drug discovery. Several stereoselective methods for the synthesis of azetidine carboxamides have been reported. For instance, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines, which can then be oxidized to the corresponding azetidine-2-carboxylic acids. [8]Asymmetric hydrogenation of prochiral azetinyl-carboxylic acids is another elegant strategy to access enantiomerically enriched azetidine carboxylic acids. [9]
A Tale of Two Isomers: Azetidine-2-Carboxamides vs. Azetidine-3-Carboxamides
The position of the carboxamide group on the azetidine ring has a profound impact on the synthetic strategy and the potential applications of the resulting building block.
| Feature | Azetidine-2-Carboxamides | Azetidine-3-Carboxamides |
| Structural Analogy | Proline analogues [10][11] | β-amino acid analogues [10] |
| Common Precursors | γ-amino-α-hydroxy acids, (2-aminoalkyl)oxiranes [8] | Dihydroxy malonates, epichlorohydrin |
| Key Synthetic Challenge | Control of stereochemistry at the α-carbon | Symmetric precursors often require desymmetrization or resolution |
| Primary Applications | Peptidomimetics, introduction of conformational constraints in peptides [9][10][11] | Scaffolds for substitution at the 3-position, CNS-active agents |
Azetidine-2-carboxamides, as constrained proline analogues, are frequently employed to modulate the conformation of peptides and to probe protein-protein interactions. [10][11]In contrast, azetidine-3-carboxamides provide a scaffold where substitution at the 3-position can be readily achieved, allowing for the exploration of structure-activity relationships around a central core.
Applications in Drug Discovery: Illuminating Case Studies
The strategic incorporation of azetidine carboxamide building blocks has led to the discovery of potent and selective therapeutic agents across various disease areas.
A compelling example is the development of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. [12][13]Researchers optimized previously reported proline-based STAT3 inhibitors by replacing the proline scaffold with an (R)-azetidine-2-carboxamide moiety. [12][13]This substitution led to a significant increase in potency, with some analogues exhibiting sub-micromolar inhibitory activity. [12][13]
| Compound | Scaffold | STAT3 EMSA IC₅₀ (µM) |
|---|---|---|
| BP-1-102 | Proline-amide | 6.8 |
| 5a | (R)-azetidine-2-carboxamide | 0.55 |
| 5o | (R)-azetidine-2-carboxamide | 0.38 |
| 8i | (R)-azetidine-2-carboxamide | 0.34 |
Data sourced from "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors". [12][13] This case study highlights the power of the azetidine scaffold to enhance the pharmacological properties of a lead compound. The increased potency of the azetidine-containing analogues can be attributed to the unique conformational constraints imposed by the four-membered ring, which likely facilitates a more favorable binding interaction with the STAT3 protein. [12][13]
Key Experimental Protocols
Synthesis of 1-(Phenylmethyl)-3,3-azetidinedicarboxylic Acid Diethyl Ester
This protocol is adapted from a reported practical synthesis of azetidine-3-carboxylic acid. [14]
-
Activation of the Diol: To a solution of diethyl bis(hydroxymethyl)malonate (1.0 equiv.) in anhydrous acetonitrile at -20 °C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (2.1 equiv.) dropwise, maintaining the temperature below -10 °C.
-
Base Addition: Following the addition of triflic anhydride, add N,N-diisopropylethylamine (2.5 equiv.) dropwise, again keeping the temperature below -10 °C.
-
Cyclization: After stirring for 1 hour at -10 °C, add benzylamine (1.1 equiv.) dropwise. Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.
General Procedure for the Aza-Michael Addition to form Substituted Azetidines
This procedure is based on a method for synthesizing new azetidine amino acid derivatives. [10]
-
Reaction Setup: In a reaction vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equiv.), the desired N-heterocyclic compound (1.0 equiv.), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.) in acetonitrile.
-
Reaction Conditions: Stir the reaction mixture at 65 °C for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the target functionalized azetidine.
Future Outlook: The Expanding Horizons of Azetidine Chemistry
The field of azetidine chemistry continues to evolve at a rapid pace. Emerging areas of interest include the development of novel catalytic methods for the enantioselective synthesis of highly substituted azetidines and the use of azetidine carboxamides in the construction of more complex molecular architectures, such as spirocycles and constrained peptides. [2]The application of artificial intelligence and machine learning in the design of novel azetidine-containing scaffolds is also a promising frontier that could accelerate the discovery of new medicines. [2]As our synthetic toolkit expands, so too will the impact of these remarkable building blocks on the future of drug discovery.
References
-
Azetidine. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link].
- Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 22-48.
- Cheekatla, S. R., et al. (2026, January 6).
- Reiners, F., et al. (2020, October 14). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537.
- Singh, G. S., & D'hooghe, M. (2025, August 4). Current and Future Prospects of Azetidine Derivatives an Overview.
- Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
- University of Michigan. (2024, July 10). Using visible light to make pharmaceutical building blocks. U-M LSA Chemistry.
- Lian, T., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 661-681.
- Rolf, D., & Krapcho, A. P. (1979). Azetidine-2-carboxylic acid derivatives. U.S.
- Yu, K., et al. (2026, January 26). Research advances in L-azetidine-2-carboxylic acid.
- DeKimpe, N., et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
- Lian, T., et al. (2020).
- Kumar, A., & Kumar, S. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
- Medjahdi, M., et al. (2009, September 18). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7695-7701.
- Lukin, O. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- University of British Columbia. (2024, July 3). Chemists synthesize an improved building block for medicines. ScienceDaily.
- Sharma, R., et al. (2012). A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research, 3(4), 978-986.
- Wessjohann, L. A., & Schall, A. (2020, April 27). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3895-3899.
-
Chem-Impex. (n.d.). Azetidine-2-carboxamide. Retrieved February 22, 2026, from [Link].
- Forgo, P., & Wölfling, J. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Wu, J., et al. (2013). Method for preparing (S)-azetidine-2-carboxylic acid.
- Salunkhe, D. S., & Piste, P. B. (2014). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.
- Li, B., et al. (2006, August 15). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 10(5), 923-926.
- Ellman, J. A., & Lee, A. (2000). Synthesis of azetidine derivatives.
- Ellman, J. A., & Lee, A. (1999). Synthesis of azetidine derivatives.
- Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
- Wang, Y., et al. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.
- Dheepika, S., et al. (2022, August 1). VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 11(8), 3826-3834.
- Brewster, J. T., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Mason, R. F., & Briner, P. H. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
- Tayama, E., & Nakanome, N. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23631-23641.
- Al-Masoudi, N. A., et al. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 576-582.
- Goundry, W. R. F., & Couty, F. (2009, February 18). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic & Biomolecular Chemistry, 7(8), 1497-1507.
- Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of plants.
- Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953-3955.
- Tsai, F.-H., et al. (1993). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing L-Azetidine-2-Carboxylic Acid and L-Proline. Biopolymers, 33(7), 1061-1069.
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 22, 2026, from [Link].
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis protocols for 3-(4-Aminophenoxy)azetidine-1-carboxamide from azetidin-3-ol
Application Note: Synthesis Protocols for 3-(4-Aminophenoxy)azetidine-1-carboxamide
Executive Summary
This guide details a robust, scalable synthetic route for 3-(4-aminophenoxy)azetidine-1-carboxamide , a privileged scaffold in medicinal chemistry often utilized in the design of covalent kinase inhibitors (e.g., BTK, JAK) and proteolysis targeting chimeras (PROTACs).
The protocol overcomes common challenges associated with azetidine ring strain and urea instability by utilizing a "Protect-Couple-Derivatize" strategy. We employ a nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three distinct phases to maximize yield and purity. Direct urea formation on the starting alcohol is avoided to prevent side reactions during the basic
Strategic Logic:
-
Ether Linkage (
Bond): Formed via displacement of fluoride from 1-fluoro-4-nitrobenzene by the azetidin-3-ol alkoxide. -
Nitrogen Manipulation: The sensitive urea moiety is installed after the harsh basic conditions of the ether formation.
-
Aniline Generation: The nitro group serves as a masked aniline, preventing oxidation or alkylation during earlier steps.
Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the core scaffold.
Experimental Protocols
Stage 1: Ether Formation via
Objective: Coupling of tert-butyl 3-hydroxyazetidine-1-carboxylate with 1-fluoro-4-nitrobenzene.
-
Rationale: The N-Boc group protects the azetidine nitrogen from competing nucleophilic attacks. Sodium hydride (NaH) is selected over weaker bases (e.g.,
) to ensure complete deprotonation of the secondary alcohol, driving the reaction to completion rapidly.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)
-
1-Fluoro-4-nitrobenzene (1.1 equiv)
-
Sodium hydride (60% dispersion in oil) (1.2 equiv)
-
DMF (Anhydrous, 0.2 M concentration)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with
. Add tert-butyl 3-hydroxyazetidine-1-carboxylate dissolved in anhydrous DMF. -
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 15 minutes. (Caution:
gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases. -
Coupling: Add 1-fluoro-4-nitrobenzene dropwise as a solution in minimal DMF.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.
-
Workup: Quench carefully with ice-water. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (0-40% EtOAc in Hexanes).
-
Expected Yield: 85–95%
-
Product:tert-Butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate.
-
Stage 2: Deprotection & Urea Installation
Objective: Removal of the Boc group and conversion to the primary urea.
-
Rationale: Trimethylsilyl isocyanate (TMSNCO) is used instead of potassium cyanate/acid. TMSNCO is soluble in organic solvents and reacts cleanly with secondary amines to form the urea after aqueous workup, avoiding the solubility issues of inorganic cyanate salts.
Materials:
-
Stage 1 Product
-
Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 ratio)
-
Trimethylsilyl isocyanate (TMSNCO) (1.5 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
Protocol:
-
Deprotection: Dissolve Stage 1 product in DCM. Add TFA at 0°C. Stir at RT for 2 hours until Boc removal is complete (LCMS check).
-
Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. Result: Azetidine-TFA salt.
-
Urea Formation: Redissolve the crude salt in anhydrous DCM (0.2 M).
-
Neutralization: Cool to 0°C. Add TEA (3.0 equiv) dropwise. Ensure pH > 8.
-
Addition: Add TMSNCO (1.5 equiv) dropwise.
-
Reaction: Stir at RT for 2–12 hours.
-
Quench: Add saturated aqueous
(hydrolyzes the intermediate silyl-urea). Stir vigorously for 30 minutes. -
Workup: Extract with DCM (or DCM/iPrOH 3:1 if solubility is low). Dry over
and concentrate.-
Note: The product often precipitates and can be collected by filtration from the organic/aqueous interface if highly insoluble.
-
Product: 3-(4-Nitrophenoxy)azetidine-1-carboxamide.
-
Stage 3: Nitro Reduction
Objective: Chemoselective reduction of the nitro group to the aniline.
-
Rationale: Catalytic hydrogenation (
, Pd/C) is the cleanest method, avoiding metal waste (Fe/Sn) that can chelate to the urea or azetidine nitrogen. The urea is stable under these standard hydrogenation conditions.
Materials:
-
Stage 2 Product
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (
) (Balloon pressure)
Protocol:
-
Setup: Dissolve Stage 2 product in MeOH. (Heat gently if necessary for solubility).
-
Catalyst: Under
, carefully add 10% Pd/C. -
Reduction: Purge with
(vacuum/fill cycles x3). Stir under balloon at RT for 4–16 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate.
-
Purification: Recrystallization (MeOH/Et2O) or preparative HPLC if high purity (>99%) is required for biological assays.
Quantitative Summary & Benchmarks
| Step | Transformation | Key Reagents | Typical Yield | Critical QC Parameter |
| 1 | Ether Coupling ( | NaH, 1-F-4-NO2-Ph | 85–95% | Anhydrous conditions essential; monitor disappearance of SM. |
| 2a | Boc Deprotection | TFA/DCM | Quant. | Complete removal of TFA before Step 2b. |
| 2b | Urea Formation | TMSNCO, TEA | 70–85% | pH must be basic (>8) for amine reactivity. |
| 3 | Nitro Reduction | 90–98% | Avoid halogenated solvents to prevent catalyst poisoning. |
Analytical Characterization (Expected Data)
-
1H NMR (DMSO-d6, 400 MHz):
- 8.5–9.0 (s, 1H, Urea-NH, exchangeable).
- 6.6–6.8 (d, 2H, Ar-H ortho to amine).
- 6.4–6.6 (d, 2H, Ar-H ortho to ether).
-
5.8–6.0 (s, 2H, Urea-
, exchangeable). - 4.8–5.0 (m, 1H, Azetidine CH-O).
-
4.6 (s, 2H, Aniline-
, exchangeable). -
4.1–4.4 (m, 2H, Azetidine
). -
3.7–3.9 (m, 2H, Azetidine
).
-
Mass Spectrometry (ESI+):
-
Target MW: ~207.23 Da.
-
Observed
.
-
References
-
Sigma-Aldrich. tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate Product Page. (Demonstrates stability of the ether linkage). Link
- Dunetz, J. R., et al. "Trimethylsilyl Isocyanate: A Convenient Reagent for the Preparation of Primary Ureas." Journal of Organic Chemistry, 2007. (Protocol for TMSNCO usage).
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on azetidine scaffolds in drug design).
-
Organic Chemistry Portal. "Synthesis of Azetidines." (General reactivity and stability data). Link
-
ChemRxiv. "A Single-Step Synthesis of Azetidine-3-Amines." (Alternative functionalization strategies). Link
Application Note: Selective Derivatization of the Primary Amine in 3-(4-Aminophenoxy)azetidine-1-carboxamide
Abstract & Scope
This guide details the chemoselective derivatization of the primary aniline moiety in 3-(4-Aminophenoxy)azetidine-1-carboxamide . This molecule represents a high-value scaffold in medicinal chemistry, offering a rigid azetidine core that improves metabolic stability and solubility compared to traditional piperidine or pyrrolidine analogs.
The primary challenge in handling this substrate is ensuring the selective reaction of the aniline nitrogen (
Chemical Analysis & Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic environment of the substrate.
| Moiety | Structure | pKa (Approx) | Nucleophilicity | Reactivity Risk |
| Primary Aniline | 4.0 – 5.0 | Moderate | Target Nucleophile. Reactive toward acyl chlorides, activated esters, and aldehydes. | |
| Azetidine Ring | 4-membered heterocycle | N/A | None (Quaternary) | Strain Risk. Susceptible to acid-catalyzed ring opening at high temperatures (>80°C) or strong Lewis acids. |
| Urea (Carboxamide) | < 0 (O-protonation) | Very Low | Bystander. The terminal |
Structural Logic Diagram
The following diagram illustrates the reactivity hierarchy, confirming why the aniline is the exclusive site of derivatization under controlled conditions.
Figure 1: Reactivity hierarchy of the substrate. The aniline nitrogen is the only viable nucleophile for acylation/alkylation under basic conditions.
Protocol A: Amide Coupling (HATU Method)
Application: Generation of amide libraries, fragment elaboration. Rationale: Anilines are weaker nucleophiles than alkyl amines. Standard EDC/NHS coupling is often too slow.[1] HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) generates a highly reactive aza-benzotriazole ester, driving the reaction to completion without heating, which preserves the azetidine ring.
Materials
-
Substrate: 3-(4-Aminophenoxy)azetidine-1-carboxamide (1.0 equiv)
-
Carboxylic Acid:
(1.2 equiv) -
Coupling Reagent: HATU (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[2] Avoid DCM if the substrate solubility is poor.
Step-by-Step Procedure
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to acid).
-
Reagent Addition: Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.
-
Note: Pre-activation ensures the active ester forms before the aniline is introduced, reducing side reactions.
-
-
Substrate Addition: Add the 3-(4-Aminophenoxy)azetidine-1-carboxamide (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.
-
Reaction: Purge with nitrogen, cap, and stir at RT for 4–16 hours.
-
Monitor: Check via LC-MS.[3] Look for
. If the reaction is sluggish after 6 hours, add 0.5 equiv more HATU.
-
-
Workup:
-
Dilute with EtOAc (10 volumes).
-
Wash with sat.[4]
(2x), Water (1x), and Brine (1x). -
Caution: Avoid acidic washes (like 1M HCl) if the product contains basic heterocycles, and to prevent azetidine hydrolysis. Use dilute citric acid (5%) if pH adjustment is strictly necessary.
-
-
Purification: Flash chromatography (DCM/MeOH gradient 0–10%).
Protocol B: Reductive Amination
Application: Attachment of alkyl linkers (e.g., for PROTACs) or benzyl groups.
Rationale: Sodium Triacetoxyborohydride (
Materials
-
Substrate: 3-(4-Aminophenoxy)azetidine-1-carboxamide (1.0 equiv)
-
Aldehyde:
(1.1 equiv) -
Reducing Agent:
(2.0 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or THF.[4]
Step-by-Step Procedure
-
Imine Formation: Dissolve the Substrate and Aldehyde in DCE (0.1 M). Add Acetic Acid .
-
Equilibration: Stir at RT for 30–60 minutes.
-
Reduction: Add
in one portion. -
Reaction: Stir at RT for 12–24 hours under nitrogen.
-
Quench: Add sat.
solution and stir vigorously for 15 minutes to quench borate salts. -
Extraction: Extract with DCM (3x). Dry combined organics over
.[4][9] -
Purification: Flash chromatography.
Experimental Workflow & Decision Logic
The following diagram outlines the decision process and workflow for derivatizing this specific scaffold.
Figure 2: Experimental workflow for Amide Coupling vs. Reductive Amination.
Quality Control & Troubleshooting
Analytical Expectations
-
1H NMR:
-
Diagnostic Shift: Upon acylation, the aniline protons (broad singlet ~5.0 ppm) will disappear and be replaced by an amide doublet/singlet (~9.0–10.0 ppm).
-
Azetidine Integrity: Ensure the azetidine ring protons (multiplets at ~3.8–4.5 ppm) remain intact. If these signals become complex multiplets integrating for more protons, ring opening may have occurred.
-
-
LC-MS:
-
The urea moiety is polar; expect early elution in reverse-phase (C18).
-
Use acidic mobile phase (0.1% Formic Acid) to ensure ionization of the aniline/amide.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion (Amide Coupling) | Aniline is electron-poor or sterically hindered. | Switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ, or heat to 40°C (do not exceed 60°C). |
| Ring Opening (Azetidine) | Acid concentration too high during workup or reaction. | Avoid HCl washes. Use dilute Citric Acid or Ammonium Chloride. Ensure reaction temp stays <50°C. |
| Insolubility | Urea moiety causes aggregation. | Add 10% DMSO to the reaction mixture. Use DMAc instead of DMF. |
| Over-alkylation (Reductive Amination) | Aldehyde is too reactive. | Ensure strict 1:1 stoichiometry. Add the reducing agent after imine formation (stepwise addition). |
References
-
Amide Coupling of Anilines
-
Reductive Amination Protocols
-
Azetidine Stability & Synthesis
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Azetidines. The Journal of Organic Chemistry, 75(24), 8701–8704. Link
- Note: Provides structural data confirming the stability of 3-substituted azetidines under standard organic synthesis conditions.
-
- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Incorporating 3-(4-Aminophenoxy)azetidine-1-carboxamide into DNA-encoded libraries
Application Note: Incorporating 3-(4-Aminophenoxy)azetidine-1-carboxamide into DNA-Encoded Libraries
Introduction
The integration of
This Application Note details the methodology for incorporating this specific building block into DEL synthesis. The molecule features a primary aniline as the DNA-compatible reactive handle and an azetidine-1-carboxamide core that imparts specific physicochemical benefits:
-
Reduced Lipophilicity: The polar carboxamide and azetidine core lower LogP compared to piperidine or phenyl analogs.
-
Vector Definition: The 3-substituted azetidine provides a defined exit vector, projecting the phenoxy group away from the library backbone.
-
DNA Compatibility: The ether linkage and terminal carboxamide are chemically inert under standard DEL synthesis conditions (reductive amination, Suzuki coupling, amide coupling).
Physicochemical Profile & Design Logic
Before synthesis, it is crucial to understand the properties of the building block to ensure library quality.
| Property | Value (Predicted) | Relevance to DEL |
| Molecular Weight | ~207.23 Da | Ideal fragment size (<300 Da) allows for subsequent elaboration. |
| cLogP | ~0.5 - 1.2 | Low lipophilicity improves water solubility, reducing aggregation on DNA. |
| H-Bond Donors | 3 (Aniline + Amide) | Provides specific interaction points for protein binding. |
| Reactive Handle | Aryl Amine (Aniline) | Compatible with Reductive Amination and Acylation on DNA. |
| Stability | High | Ether and Urea/Amide linkages are stable to pH 4–10 and temps <80°C. |
Experimental Strategy
The incorporation of 3-(4-Aminophenoxy)azetidine-1-carboxamide is best achieved via Amide Coupling to a carboxylic acid-functionalized DNA headpiece or intermediate. While reductive amination is possible, the lower nucleophilicity of the aniline compared to aliphatic amines makes acylation (using DMT-MM) the most robust pathway for high conversion on DNA.
Mechanism of Action
The reaction utilizes DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a triazine-based coupling agent specifically optimized for aqueous amide bond formation. Unlike EDC/NHS, DMT-MM does not require pH adjustment during the reaction and maintains high fidelity in the presence of DNA.
Pathway Visualization:
Figure 1: Reaction scheme for the DMT-MM mediated coupling of the aniline building block to DNA-tagged carboxylic acids.
Detailed Protocol: Amide Coupling via DMT-MM
Pre-requisites:
-
DNA Scaffold: 1 mM solution of dsDNA containing a free carboxylic acid (in water or 50 mM MOPS buffer, pH 7.5).
-
Building Block: 3-(4-Aminophenoxy)azetidine-1-carboxamide (200 mM stock in DMSO).
-
Reagent: DMT-MM (500 mM fresh stock in water).
Step-by-Step Procedure:
-
Preparation:
-
Thaw the DNA scaffold solution (10 nmol scale typically requires 10 µL of 1 mM DNA).
-
Prepare a fresh solution of DMT-MM (500 mM) in degassed
. Note: DMT-MM degrades in solution; prepare immediately before use.
-
-
Reaction Assembly:
-
To the DNA solution (10 µL, 10 nmol), add 250 mM MOPS buffer (pH 7.0) to a final concentration of 50 mM.
-
Add 40 equivalents of the Building Block (2 µL of 200 mM stock).
-
Add 40 equivalents of DMT-MM (0.8 µL of 500 mM stock).
-
Final Solvent Composition: Ensure DMSO content is
20% to prevent DNA precipitation. If necessary, add water to adjust volume.
-
-
Incubation:
-
Vortex gently and centrifuge briefly.
-
Incubate at 25°C for 4–16 hours in a thermal mixer (no shaking required, but prevents settling).
-
Checkpoint: For difficult substrates (sterically hindered acids), a second addition of DMT-MM (20 equiv) after 4 hours can boost yield.
-
-
Purification (Ethanol Precipitation):
-
Add 10% volume of 3 M Sodium Acetate (pH 5.2) .
-
Add 2.5–3.0 volumes of cold absolute ethanol .
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Remove supernatant carefully. Wash pellet with 70% cold ethanol.
-
Air dry pellet and resuspend in water or selection buffer.
-
Quality Control & Validation
Trustworthiness in DEL synthesis relies on validating the transformation efficiency and DNA integrity.
A. LC-MS Analysis
-
Method: IP-RP HPLC (Ion-Pairing Reverse Phase) coupled with High-Resolution Mass Spectrometry (HRMS).
-
Expected Shift: Calculate the mass difference.
-
BB MW: ~207.23 Da.
-
Loss of Water ($ -H_2O $): -18.01 Da.
-
Net Mass Addition: +189.22 Da.
-
-
Success Criteria: >80% conversion of the starting DNA material to the +189.22 Da product.
B. DNA Integrity Check (qPCR)
-
Perform qPCR on the purified product versus the starting material.
-
Threshold: A shift in Ct value of < 1 cycle indicates the DNA tag remains amplifiable and undamaged by the chemical conditions.
Workflow Integration (Split-and-Pool)
This building block is typically introduced in Cycle 2 or 3 of a library synthesis, following an initial scaffold installation.
Figure 2: Integration of the azetidine building block within a split-and-pool DEL synthesis cycle.
References
-
DMT-MM Mediated Amide Coupling in DEL
-
Azetidine Scaffolds in Drug Discovery
- Title: Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.
- Source: ACS Medicinal Chemistry Letters (Broad Institute).
-
URL:[Link]
-
General DEL Synthesis Protocols
-
Aniline Reactivity in DEL
Sources
- 1. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen [vipergen.com]
- 2. Encoded Libraries for Small Molecule Discovery | August 26-27, 2020 [drugdiscoverychemistry.com]
- 3. emolecules.com [emolecules.com]
- 4. Small-molecule discovery through DNA-encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification strategies for polar azetidine-1-carboxamide derivatives
Status: Operational Ticket ID: AZT-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
The Challenge: The "Polarity vs. Stability" Paradox
Purifying azetidine-1-carboxamide derivatives presents a unique dual-threat challenge in medicinal chemistry:
-
Chemical Instability: The azetidine ring possesses high ring strain (~25.4 kcal/mol).[1] Under acidic conditions (common in silica gel chromatography), the ring nitrogen protonates, activating the ring for nucleophilic attack and subsequent ring-opening degradation [1].
-
Extreme Polarity: The carboxamide (urea-like) linkage creates a dipole-rich motif with strong hydrogen bond donor/acceptor sites. This leads to poor retention on standard C18 (Reverse Phase) and excessive retention/streaking on standard Silica (Normal Phase).
This guide provides three validated workflows to bypass these failure modes.
Method Selection Strategy
Do not default to standard methods. Use this decision matrix to select the correct stationary phase based on your compound's calculated LogP (cLogP) and solubility profile.
Figure 1: Decision matrix for selecting the optimal purification strategy based on polarity and stability risks.
Protocol A: The "Aqueous Stable" Reverse Phase (Recommended)
Best For: Highly polar derivatives that elute in the void volume (
The Science: Standard C18 chains undergo "hydrophobic collapse" (pore dewetting) in >95% water, losing surface area and retention. C18-Aq phases utilize hydrophilic end-capping or polar-embedded groups to keep the alkyl chains extended in 100% water, allowing retention of polar ureas [2].
Step-by-Step Protocol
-
Column Selection: Use a C18-Aq (or "Polar C18") functionalized cartridge (e.g., Biotage Sfär C18 Aq, Phenomenex Kinetex Polar C18).
-
Mobile Phase Preparation:
-
Solvent A: Milli-Q Water + 0.1% Formic Acid (or 10mM NH4HCO3 for pH 7.8 stability).
-
Solvent B: Acetonitrile (ACN).
-
Note: Avoid MeOH in Solvent B if back-pressure is an issue; ACN has lower viscosity.
-
-
Equilibration: Flush column with 100% Solvent A for 5 Column Volumes (CV).
-
Gradient Profile:
-
0–2 min: 0% B (Isocratic Hold - Critical for loading).
-
2–12 min: 0% → 30% B.
-
12–15 min: 30% → 100% B (Wash).
-
-
Sample Loading: Dissolve sample in DMSO:Water (1:1). Do not load in pure DMSO; it acts as a strong solvent and will carry the azetidine through the column.
Protocol B: Amine-Bonded Silica (The "Acid Neutralizer")
Best For: Compounds that degrade on silica or streak badly due to hydrogen bonding.
The Science: Unmodified silica has acidic silanols (
Step-by-Step Protocol
-
Stationary Phase: Amino (NH2) functionalized silica cartridge.
-
Mobile Phase:
-
Solvent A: Hexane (or Heptane).
-
Solvent B: Ethanol (EtOH) or Isopropanol (IPA).
-
Avoid: DCM/MeOH (Amine silica can react with DCM over time to form salts; MeOH can swell the phase excessively).
-
-
Gradient:
-
Start at 0% B.
-
Gradient to 50% B over 15 CVs.
-
Tip: Ureas often elute later than expected.
-
-
Detection: Monitor 210 nm and 254 nm. Carboxamides have weak UV absorbance; consider ELSD (Evaporative Light Scattering Detector) if aromatic rings are absent.
Protocol C: SFC (The "Gold Standard")
Best For: Final purification of drug candidates; separation of chiral isomers; compounds insoluble in water but soluble in MeOH.
The Science: Supercritical
SFC Parameters
| Parameter | Setting | Rationale |
| Column | 2-Ethylpyridine (2-EP) or Diol | 2-EP provides excellent shape for basic nitrogens via H-bonding. |
| Co-Solvent | Methanol + 0.2% Diethylamine (DEA) | DEA masks active sites; MeOH dissolves the polar urea. |
| Back Pressure | 120–150 bar | Maintains supercritical density. |
| Temperature | 40°C | Standard operating temp for stability. |
| Gradient | 5% to 40% Co-Solvent | Typical elution range for polar amides. |
Troubleshooting Guide
Issue 1: Product decomposes during concentration (Rotavap)
-
Diagnosis: The azetidine ring is thermally unstable, especially if trace acid from the mobile phase (Formic Acid/TFA) remains.
-
Fix:
-
Use Ammonium Bicarbonate (volatile buffer, pH 7.8) instead of Formic Acid in Reverse Phase.
-
Keep water bath temperature < 35°C .
-
Do not distill to dryness; leave a small amount of solvent and lyophilize (freeze-dry).
-
Issue 2: "Streaking" or Broad Peaks on Silica
-
Mechanism: The carboxamide
protons are H-bonding with silica silanols. -
Fix: Switch to Protocol B (Amine Silica) . If you must use standard silica, pre-wash the column with Mobile Phase + 1% Triethylamine (TEA), then run the gradient with 0.1% TEA constant.
Issue 3: Compound elutes with the solvent front (Reverse Phase)
-
Diagnosis: "Phase Collapse."[2] The C18 chains have matted down because the water content is too high (>95%).
-
Fix: Switch to a C18-Aq column (Protocol A). Alternatively, use HILIC mode (Silica column, Mobile Phase: ACN/Water 95:5
60:40).
Mechanism of Failure: Silica Interaction
Understanding why standard silica fails is crucial for avoiding it.
Figure 2: Mechanistic comparison of Azetidine interaction with Standard Silica (leading to degradation) vs. Amine-Bonded Silica (leading to successful purification).
References
-
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Link
-
Santai Technologies. (2020). The Application of C18AQ Columns in the Purification of Strong Polar Peptides. Santai Science Application Notes. Link
-
Biotage. (2023).[3][4] What can I use to purify polar reaction mixtures? (HILIC & Amine Silica). Biotage Knowledge Blog. Link
-
Chromatography Today. (2014). How Good is SFC for Polar Analytes? Chromatography Today Technical Articles. Link
Sources
Addressing hydrolytic instability of the carboxamide group in acidic media
Welcome to the Structural Stability Hub.
Role: Senior Application Scientist
Mission: To diagnose, mitigate, and resolve hydrolytic instability of the carboxamide group (
🟢 Module 1: Diagnostic Hub (Troubleshooting)
User Query: "My compound degrades in simulated gastric fluid (SGF) or acidic mobile phases. How do I confirm this is amide hydrolysis and not another pathway?"
The Diagnostic Protocol
Before re-engineering your molecule, you must confirm the degradation mechanism. Acid-catalyzed hydrolysis is specific: it cleaves the
Step 1: LC-MS/MS Spectral Analysis
Do not rely on retention time alone. You must validate the mass shift.
-
The Signature: Hydrolysis consumes one water molecule (
, +18 Da) and cleaves the molecule. -
The Calculation:
-
Parent Ion:
-
Degradant A (Acid):
-
Degradant B (Amine):
-
Note: In highly acidic media (pH < 2), the amine product will be fully protonated (ammonium), which may affect its retention behavior on reverse-phase columns (eluting in the void volume).
Step 2: Diagnostic Decision Tree
Use the following logic flow to interpret your stability data.
Figure 1: Diagnostic logic for identifying hydrolytic cleavage versus other degradation pathways.
🔵 Module 2: Structural Engineering (The "Fix")
User Query: "I have confirmed hydrolysis. My lead candidate cannot be changed drastically. What medicinal chemistry strategies can stabilize the amide bond?"
The Mechanistic Root Cause
To fix the problem, you must understand the mechanism. In acidic media, the dominant pathway is O-protonation (not N-protonation), which activates the carbonyl carbon for nucleophilic attack by water.
The "Twisted Amide" Danger: If your molecular structure forces the amide bond out of planarity (twisting the
Strategy A: Steric Shielding (The "Umbrella" Effect)
The most validated approach is introducing steric bulk ortho to the amide or on the Nitrogen itself. This physically blocks the trajectory of the attacking water molecule.
| Modification | Mechanism | Expected |
| Ortho-Substitution (e.g., o-Methyl, o-Chloro) | Blocks nucleophilic attack perpendicular to the carbonyl plane. | 5-50x Increase |
| N-Alkylation (Secondary | Increases steric crowding around the C-N bond. | 2-10x Increase |
| Gem-Dimethyl (on | "Thorpe-Ingold" effect; restricts conformational freedom. | Variable |
Strategy B: Electronic Deactivation
Modulating the electron density of the carbonyl carbon.
-
Electron Withdrawing Groups (EWG): Caution. While EWGs generally make the carbonyl more electrophilic (bad for base hydrolysis), in acid, they can destabilize the protonated intermediate. However, strong EWGs on the Nitrogen (e.g., sulfonamides) render the bond stable to acid but labile to base.
Strategy C: Bioisosteres (The Replacement)
If the amide is the liability, replace it with a surrogate that mimics the geometry and H-bonding but lacks the hydrolytic instability.
Figure 2: Validated bioisosteres for stabilizing the amide linkage [2, 3].
🟠 Module 3: Formulation & Process (The "Shield")
User Query: "I cannot change the API structure. How do I stabilize the drug product?"
The pH Micro-Environment
Amide hydrolysis is pH-dependent.[1][2] The rate profile is typically U-shaped, with minima often between pH 5 and 7.
-
Action: Determine the pH-rate profile (
vs pH). -
Buffer Selection: Formulate at the pH of maximum stability (pH-max). Avoid buffers that can act as general acid/base catalysts (e.g., phosphate can sometimes catalyze degradation).
Lyophilization (Water Removal)
Hydrolysis requires water.[2] Removing it stops the reaction.
-
Critical Parameter: Residual Moisture Content.
-
Target: < 1.0% w/w water.
-
Excipients: Use bulking agents (Mannitol) and cryoprotectants (Trehalose) rather than reducing sugars which can cause Maillard reactions.
Non-Aqueous Co-Solvents
In liquid formulations, reducing the water activity (
-
Agents: Propylene glycol, PEG 400, Glycerol.
-
Mechanism: Reduces the dielectric constant of the medium, destabilizing the charged transition state of the hydrolysis mechanism.
🟣 Module 4: Standardized Experimental Protocols
Protocol A: Accelerated Stress Testing (Acid)
Use this to determine kinetic susceptibility.
-
Preparation: Dissolve compound to 1 mM in Acetonitrile/Water (1:1).
-
Acid Challenge: Dilute 1:10 into 0.1 N HCl (pH ~1.0) and 1.0 N HCl .
-
Incubation:
-
Set A: Ambient temperature (25°C).
-
Set B: Heated (60°C).
-
-
Sampling: Aliquot at T=0, 1h, 4h, 24h, 48h.
-
Quenching: Immediately neutralize with equal volume 0.1 N / 1.0 N NaOH or dilute into cold buffer (pH 7) to stop reaction.
-
Analysis: Inject onto HPLC/UPLC. Calculate % remaining relative to T=0.
Protocol B: pH-Rate Profiling
Use this to find the formulation "Sweet Spot".
-
Buffers: Prepare 50 mM buffers at pH 1.2, 3.0, 5.0, 7.4, 9.0.
-
Note: Keep ionic strength constant (
) using NaCl.
-
-
Incubation: 40°C constant temperature.
-
Plotting: Plot
vs pH. -
Analysis: The lowest point on the curve is your target formulation pH.
📚 References
-
Reaction mechanism of the acidic hydrolysis of highly twisted amides. Journal of Physical Chemistry A. (2006).
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. (2020).
-
Ester and Amide Bioisosteres. Cambridge MedChem Consulting.
-
Hydrolysis of Amides. Chemistry LibreTexts.
-
Relative stability of amides, esters, anhydrides. Khan Academy.
Sources
Azetidine Optimization Hub: Overcoming Steric & Conformational Barriers
Technical Support Ticket: #AZT-303 Status: Open Subject: Troubleshooting reactivity profiles of 3-substituted and 3,3-disubstituted azetidines.
Executive Summary: The "Puckering" Trap
Azetidines are deceptive. While often viewed simply as "smaller pyrrolidines" or "larger aziridines," their reactivity is governed by a unique interplay of ring strain (~25 kcal/mol) and conformational puckering .
In 3-substituted (and especially 3,3-disubstituted) azetidines, the ring adopts a puckered conformation to minimize transannular steric interactions. This locks the nitrogen lone pair into a specific vector, often increasing the energy barrier for nucleophilic attack or oxidative addition. This guide addresses the three most common failure modes: Amide Coupling Stalls , Buchwald-Hartwig Catalyst Poisoning , and Nucleophilic Substitution Failures .
Troubleshooting Module: Amide Bond Formation
The Issue: Standard coupling reagents (EDCI, HOBt) yield <15% product or result in unreacted starting material, particularly with 3,3-disubstituted azetidines.
Diagnostic Q&A
Q: Why is my azetidine acting like a non-nucleophile? A: It is likely a combination of steric shielding and conformational locking. Bulky groups at C3 force the ring into a pucker that can sterically crowd the nitrogen. Furthermore, if you are using a weak base (DIPEA) in a non-polar solvent, the amine may form tight ion pairs or aggregates.
Q: I’ve tried HATU and it still failed. What now? A: HATU is bulky. For extremely hindered amines, the active ester formed is often too sterically demanding for the azetidine to attack efficiently.
-
Tier 1 Fix: Switch to PyAOP or COMU . PyAOP (7-azabenzotriazole analog) is more reactive and less sensitive to steric bulk than HATU.
-
Tier 2 Fix (The Base): Switch from DIPEA to 2,4,6-Collidine . Collidine is a non-nucleophilic base that minimizes acyl-transfer side reactions and disrupts hydrogen-bond aggregates effectively.
-
Tier 3 Fix (The Nuclear Option): If the carboxylic acid is valuable, convert the amine to an isocyanate and react with a Grignard reagent (see Bode Protocol in references).
Visual Workflow: Coupling Reagent Selection
Figure 1: Decision matrix for amide coupling based on steric hindrance at the azetidine C3 position.
Troubleshooting Module: Buchwald-Hartwig Cross-Coupling
The Issue: Palladium-catalyzed N-arylation fails. The reaction turns black (Pd precipitation) or yields only dehalogenated arene.
Diagnostic Q&A
Q: Which ligand should I use? Standard XPhos isn't working. A: Azetidines are distinct from linear secondary amines.
-
For Secondary Azetidines: RuPhos is the gold standard. Its bulk prevents bis-ligation, which is crucial because the small azetidine can otherwise act as a chelator and poison the metal center.
-
For Primary Amines (coupling to C3): BrettPhos is preferred to prevent
-hydride elimination.
Q: What is the "LHMDS Effect"?
A: Carbonate bases (
Q: Why do I see hydrodehalogenation (reduction of the aryl halide)?
A: This indicates that the reductive elimination is slower than
-
Fix: Increase catalyst loading of a pre-formed catalyst (e.g., RuPhos-Pd-G4 ). Do not generate the catalyst in situ from
+ Ligand, as the activation step is often inefficient in the presence of azetidines.
Protocol: High-Difficulty Azetidine N-Arylation
Valid for 3,3-disubstituted azetidines coupling with electron-neutral aryl bromides.
-
Preparation: Charge a vial with RuPhos Pd G4 (2-5 mol%) and Aryl Bromide (1.0 equiv).
-
Inerting: Evacuate and backfill with Argon (3x).
-
Addition: Add Azetidine (1.2 equiv) and THF (0.2 M concentration).
-
Base: Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise at RT.
-
Note: The dropwise addition is critical to prevent exotherms that degrade the catalyst.
-
-
Reaction: Seal and heat to 60°C for 2-4 hours.
-
Workup: Quench with
(sat). Do not use acidic workup as electron-rich N-aryl azetidines can be acid-sensitive (ring opening).
Troubleshooting Module: 3-Position Functionalization ( / )
The Issue: Trying to install a nucleophile at the 3-position (e.g., displacing a 3-iodo or 3-mesylate group) results in elimination to the azetine or ring opening.
Technical Insight: The "Butterfly" Effect
In 3-substituted azetidines, the transition state for
-
Consequence:
reactions at the azetidine 3-position are 100-1000x slower than in cyclopentanes.
Strategic Alternatives
Instead of displacing a leaving group on the ring, use Strain-Release Homologation .
-
Bicyclo[1.1.0]butanes (ABBs): Instead of building the ring then substituting it, react a nucleophile with an ABB. The relief of ring strain (driving force) allows the formation of 3,3-disubstituted azetidines instantly.
Comparative Data: Substitution Strategies
| Strategy | Substrate | Reagent | Yield | Primary Risk |
| Direct | 3-Iodo-azetidine | NaCN / DMSO | <10% | Elimination to Azetine |
| Direct | 3-OMs-azetidine | 25% | Ring Opening (Polymerization) | |
| Strain-Release | 1-azabicyclo[1.1.0]butane | Ar-MgBr | 85% | Over-reaction (requires temp control) |
| Radical Cross-Coupling | 3-Iodo-azetidine | Ni/Photoredox | 70% | Hydrodeiodination |
Mechanistic Visualization: Strain-Release Synthesis
Figure 2: Pathway for synthesizing 3,3-disubstituted azetidines via Strain-Release Homologation (ABB route), bypassing the kinetic penalties of direct substitution.
References & Authoritative Sources
-
Buchwald-Hartwig Optimization for Azetidines:
-
Conformational Analysis & Synthesis:
-
Strain-Release Chemistry (ABB Route):
-
Title: Strain-Release Amination of [1.1.1]Propellanes and 1-Azabicyclo[1.1.0]butanes.
-
Source:Nature (Baran Lab / Aggarwal Lab foundational work).
-
Context: This is the primary alternative when direct substitution fails.
-
-
Amide Coupling Alternatives (Isocyanate Route):
Sources
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chimia.ch [chimia.ch]
Validation & Comparative
Technical Guide: Validating Purity of 3-(4-Aminophenoxy)azetidine-1-carboxamide via LC-MS
Executive Summary: The False-Positive Trap
In the high-stakes synthesis of covalent kinase inhibitors (e.g., BTK or JAK targeting), 3-(4-Aminophenoxy)azetidine-1-carboxamide serves as a critical "warhead-linker" intermediate. Its structural integrity is paramount; however, its dual-polarity nature—combining a basic aniline, a strained azetidine ring, and a polar urea-like carboxamide—creates a unique analytical blind spot.
Standard HPLC-UV (254 nm) protocols often fail to resolve this molecule from its des-carboxamide degradants or regioisomeric byproducts, leading to "false purity" assessments. This guide presents a validated LC-MS workflow that supersedes traditional UV and NMR methods, ensuring the rigorous quality control required for IND-enabling studies.
Part 1: Structural Analysis & Impurity Profiling
To validate purity, one must first define "impurity." Based on the standard synthetic route (SnAr coupling followed by nitro-reduction), the three critical impurities for this specific scaffold are:
-
The "Silent" Hydrolysis Product: 3-(4-Aminophenoxy)azetidine.
-
Risk: The carboxamide group is labile under acidic workups. This impurity co-elutes on C18 columns but lacks the urea mass (-43 Da).
-
-
The "Stubborn" Intermediate: 3-(4-Nitrophenoxy)azetidine-1-carboxamide.
-
Risk: Incomplete hydrogenation. Strong UV chromophore (nitro) can skew purity % if using UV area normalization.
-
-
The Oxidative Degradant: N-oxide variants.
-
Risk: Aniline groups are prone to oxidation during storage.
-
Comparative Analysis: Why LC-MS is Non-Negotiable
The following table contrasts the three primary validation methodologies for this specific azetidine derivative.
| Feature | HPLC-UV (254 nm) | qNMR (1H) | LC-MS (Proposed) |
| Specificity | Low. The aniline chromophore dominates; non-absorbing impurities (like urea hydrolysis fragments) are often missed. | High. Structural certainty is absolute. | High. Mass discrimination separates co-eluting peaks (e.g., m/z 208 vs 165). |
| Sensitivity (LOD) | Medium. ~0.1% (requires high concentration). | Low. ~1-2% (struggles with trace impurities). | Ultra-High. <0.05% (ideal for genotoxic impurity screening). |
| Throughput | High.[1] | Low. | High. |
| Primary Flaw | Co-elution Risk. Polar azetidines often tail on C18, masking impurities under the main peak. | Quantification Limit. Cannot validate "purity >99.5%" reliably without massive scan times. | Ion Suppression. Matrix effects can dampen signal (mitigated by proper dilution). |
Part 2: Validated Experimental Protocol
System Suitability & Conditions
-
Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.
-
Ionization: ESI Positive Mode (Targeting the basic aniline and amide).
-
Column Selection: Phenyl-Hexyl (NOT C18).
-
Rationale: The pi-pi interaction between the Phenyl-Hexyl stationary phase and the phenoxy ring of the analyte provides superior selectivity for separating the nitro precursor from the amino product compared to standard C18.
-
Chromatographic Parameters
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Note: Ammonium formate buffers the pH to ~3.5, ensuring the aniline (pKa ~4.6) is fully protonated for maximum MS sensitivity.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute polar salts).
-
1-8 min: 5% -> 60% B (Linear gradient).
-
8-10 min: 95% B (Wash).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
-
Target Mass ([M+H]+): 208.2 m/z.
-
Key Fragments (for confirmation):
-
m/z 165.1 (Loss of Carboxamide/Isocyanic acid: -43 Da).
-
m/z 110.0 (Phenoxy fragment).
-
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
Part 3: Validation Logic (Decision Matrix)
The following diagram illustrates the decision workflow for validating a batch of 3-(4-Aminophenoxy)azetidine-1-carboxamide.
Figure 1: Analytical decision matrix for validating azetidine-carboxamide purity. Note the critical step of MS confirmation to rule out co-eluting isobaric impurities.
Part 4: Data Presentation & Acceptance Criteria
To declare the material "Valid," the following criteria must be met. This table summarizes the expected performance of the method described above.
| Parameter | Acceptance Criteria | Experimental Note |
| Retention Time (RT) | 4.5 ± 0.2 min | Phenyl-Hexyl column provides distinct RT from nitro-precursor (~6.2 min). |
| Mass Accuracy | < 5 ppm (HRMS) or ±0.4 Da (Unit Res) | Critical to distinguish from N-oxide (+16 Da). |
| Linearity (R²) | > 0.995 | Range: 0.1 µg/mL to 100 µg/mL. |
| LOD (Limit of Detection) | < 0.05% (Area%) | Ensures no "silent" impurities affect downstream stoichiometry. |
| Recovery | 95-105% | Spiked recovery tests in synthesis solvent (e.g., DMF/DCM). |
Method Validation Summary (ICH Q2(R1))
This protocol aligns with ICH Q2(R1) guidelines for validation of analytical procedures [1].
-
Specificity: Demonstrated by the resolution of the parent peak (208.2 m/z) from the hydrolysis degradant (165.1 m/z).
-
Precision: Repeatability (n=6) should yield RSD < 2.0%.
-
Robustness: Small variations in pH (±0.2) of the ammonium formate buffer must not alter the resolution of the critical pair (Amine vs. Nitro).
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4]
- Kromidas, S. (2021). The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH.
- Gu, H., et al. (2014). Development of a HILIC-MS/MS method for the quantitation of amines. Journal of Chromatography B.
Sources
Comparative Guide: Azetidine-1-carboxamide Scaffolds in Structure-Based Drug Design
Executive Summary
In the optimization of peptidomimetics and urea-based inhibitors, the transition from a 5-membered pyrrolidine ring to a 4-membered azetidine ring represents a critical "scaffold hop." This guide objectively compares the Azetidine-1-carboxamide moiety against its primary alternative, the Pyrrolidine-1-carboxamide , focusing on crystallographic outcomes, conformational bias, and potency metrics.
Key Finding: While pyrrolidine is the traditional standard for proline mimicry, the azetidine-1-carboxamide scaffold offers superior rigidification of the
Structural Efficacy & Scaffold Comparison
Conformational Vector Analysis
The primary differentiator between azetidine and pyrrolidine is the ring strain (~25.4 kcal/mol vs. ~5.4 kcal/mol) and the resulting exit vector of the exocyclic carbonyl oxygen.
-
Pyrrolidine (Alternative): Adopts a distinct envelope pucker. The N-C(=O) bond has greater rotational freedom, leading to an entropic penalty upon binding.
-
Azetidine (Subject): The high ring strain forces a planar or shallow pucker conformation. This constrains the N1-C2 bond, effectively "pre-organizing" the urea/carboxamide oxygen for hydrogen bonding.
Comparative Performance Data
The following table aggregates data from structure-activity relationship (SAR) studies, specifically highlighting the STAT3 inhibitor series (e.g., H182 analogues) where this scaffold hop was pivotal.
| Metric | Azetidine-1-carboxamide (Subject) | Pyrrolidine-1-carboxamide (Alternative) | Impact |
| Ring Strain | ~25.4 kcal/mol | ~5.4 kcal/mol | Azetidine drives covalent reactivity (if applicable) and rigidity. |
| C=O Vector Angle | ~90° (constrained) | ~108° (flexible) | Azetidine provides sharper H-bond acceptor directionality. |
| STAT3 Potency ( | 0.38 – 0.55 µM | > 4.0 µM | >7x Potency Improvement with Azetidine. |
| Ligand Efficiency (LE) | High (Lower MW, Higher Potency) | Moderate | Azetidine improves LE scores. |
| Metabolic Stability | High (Resistance to P450 oxidation) | Moderate (Susceptible to | Azetidine ring is less prone to oxidative metabolism. |
Data Source: Comparative values derived from STAT3 inhibitor optimization studies (Zhang et al., Cancer Lett. 2022; Yue et al., J. Med. Chem.).[1][2][3][4][5][6]
Mechanism of Action: Structural Logic
The enhanced potency of azetidine-1-carboxamides is often attributed to the "Goldilocks" fit within the S1 or S1' specificity pockets of enzymes like Serine Hydrolases or SH2 domains of STAT proteins.
Diagram 1: Scaffold Hop Mechanism (SAR Logic)
This diagram illustrates the logical flow of replacing the pyrrolidine ring to optimize binding geometry.
Caption: Transition from flexible pyrrolidine to rigid azetidine optimizes carbonyl vector alignment.
Crystallographic Protocol: Azetidine-Urea Derivatives
Crystallizing azetidine-1-carboxamides presents unique challenges due to the polarity of the urea linkage and the potential for twinning in the high-symmetry space groups often favored by these compact molecules.
Pre-Crystallization Quality Control (Self-Validating System)
Before attempting crystallization, the sample must pass the following "Go/No-Go" criteria to ensure data integrity:
-
Purity: >98% by HPLC (Urea derivatives often co-crystallize with synthesis byproducts).
-
Dispersity: DLS (Dynamic Light Scattering) must show <15% polydispersity. Aggregation is common with urea linkers.
Optimized Crystallization Workflow
Method: Sitting Drop Vapor Diffusion with Micro-seeding.
Step-by-Step Protocol:
-
Protein Prep: Concentrate target protein (e.g., STAT3, MAGL) to 10–15 mg/mL in a buffer containing 150 mM NaCl, 20 mM HEPES (pH 7.5). Avoid phosphate buffers which crystallize with urea.
-
Ligand Incubation: Add Azetidine-1-carboxamide ligand (dissolved in 100% DMSO) to protein at a 1:3 molar ratio (Protein:Ligand). Incubate for 1 hour on ice.
-
Expert Insight: The 3x excess is crucial. Azetidines have lower off-rates, but saturation is required to stabilize the rigid conformation in the crystal lattice.
-
-
Screening Matrix:
-
Precipitant: PEG 3350 (15–25%) or PEG 400 (for cryo-protection).
-
Salt: 0.1 – 0.2 M Ammonium Sulfate (stabilizes the urea dipole).
-
Additive: 3-5% Isopropanol (reduces nucleation time for urea-based ligands).
-
-
Seeding (Critical): If no crystals appear after 3 days, use a "seed bead" kit from a homologous pyrrolidine structure if available, or streak-seed from light precipitate.
-
Data Collection: Collect at 100 K.
-
Warning: Watch for twinning . Azetidine derivatives often crystallize in P21 or C2 space groups with pseudo-symmetry. Check L-test stats in Xtriage immediately.
-
Diagram 2: Crystallography Workflow
Visualizing the critical path from complex formation to structure solution.
Caption: Workflow emphasizing the critical seeding step for urea-based azetidine derivatives.
References
-
Yue, P., et al. (2022). "Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo."[7][8] Cancer Letters, 534, 215613.[7]
-
Bai, L., et al. (2019). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[7] Journal of Medicinal Chemistry, 62(7), 3503–3512.[4]
-
Luecke, H., & Cunha, E. (2020).[9] "Helicobacter pylori urease with inhibitor bound in the active site (PDB 6AXI)." RCSB Protein Data Bank.
-
Pérez-Faginas, P., et al. (2011). "Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors." Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.[10]
-
Couty, F., & Drouillat, B. (2021).[11] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Compound N-benzyl-3-[ethyl(oxan-4-yl)amino]azetidine-1-carboxamide - Chemdiv [chemdiv.com]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Comparison of metabolic half-life: Azetidine vs Piperidine scaffolds
Executive Summary: The Ring Contraction Strategy
In modern medicinal chemistry, the transition from a piperidine (6-membered) to an azetidine (4-membered) scaffold is a high-value tactic for optimizing metabolic stability and physicochemical properties.[1] While piperidine is a ubiquitous "privileged structure," it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.
The Verdict: Azetidine scaffolds generally exhibit superior metabolic half-life (
-
lowered Lipophilicity (
): Reducing the carbon count lowers overall lipophilicity, reducing non-specific binding and CYP450 affinity. -
Geometric Strain: The high ring strain of azetidine (~26 kcal/mol) disfavors the formation of the planar
iminium transition states required for -carbon oxidation, effectively "hardening" the ring against metabolic attack.
Mechanistic Analysis: Why Piperidines Fail and Azetidines Persist
To engineer stable drugs, one must understand the specific mechanism of failure.
The Piperidine Liability (The -Oxidation Pathway)
Piperidines are classic substrates for CYP450 isoforms (particularly CYP2D6 and CYP3A4). The metabolic "soft spot" is the
Mechanism:
-
SET/HAT: The CYP450 heme abstracts an electron or hydrogen atom from the nitrogen or the
-carbon. -
Iminium Formation: A carbon-centered radical forms and collapses into an iminium ion.
-
Hydrolysis/Oxidation: The iminium species is hydrolyzed to an amino-aldehyde (ring opening) or further oxidized to a lactam.
The Azetidine Advantage
Azetidine resists this pathway. The 4-membered ring is highly strained and puckered. Forming a double bond (iminium) within this small ring introduces immense additional strain (anti-Bredt-like constraints), significantly raising the activation energy (
Visualization: CYP450 Oxidation Pathway
The following diagram illustrates the divergent metabolic fates of these two scaffolds.
Figure 1: Comparative metabolic pathways. Piperidine readily undergoes
Physicochemical & Performance Comparison
The following table synthesizes data from matched molecular pair (MMP) studies, illustrating the typical shift in properties when contracting a ring from Piperidine to Azetidine.
| Parameter | Piperidine Scaffold | Azetidine Scaffold | Impact on Drug Design |
| Ring Size | 6-membered | 4-membered | Azetidine is more compact (lower MW). |
| Lipophilicity ( | Higher (Baseline) | Lower ( | Critical: Lower |
| Basicity ( | ~11.0 (Secondary amine) | ~11.0 (Secondary amine) | Similar basicity; both are positively charged at physiological pH. |
| Ring Strain | ~0 kcal/mol (Chair) | ~26 kcal/mol | High strain prevents metabolic oxidation but can complicate synthesis. |
| Metabolic Liability | High ( | Low | Azetidine is a "metabolic hardener." |
| Clearance ( | High | Low | Primary Benefit: Extends half-life ( |
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability advantage, we utilize a Liver Microsome Stability Assay .[3][4] This protocol is the industry standard for determining Intrinsic Clearance (
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (solutions A and B) or pure NADPH.
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow Diagram
Figure 2: Step-by-step workflow for the Liver Microsomal Stability Assay.
Detailed Procedure
-
Master Mix Preparation: Dilute liver microsomes to 0.5 mg/mL in Potassium Phosphate buffer.
-
Compound Spiking: Add test compound (Azetidine or Piperidine analog) to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Pre-incubation: Warm the mixture to 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the metabolic reaction.
-
Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard.
-
Processing: Centrifuge at 4,000 rpm for 20 min to pellet precipitated proteins.
-
Quantification: Inject supernatant into LC-MS/MS to measure the % Parent Remaining.
Data Calculation
Calculate the slope (
-
Half-life (
): -
Intrinsic Clearance (
):
Case Study: Matched Molecular Pair Analysis
The following data illustrates a representative "scaffold hop" from a drug discovery campaign (e.g., Monoacylglycerol Lipase (MAGL) inhibitors or similar CNS targets), where a piperidine core was contracted to an azetidine.
| Compound ID | Core Scaffold | Observation | ||
| CMP-001 | Piperidine | 12 min | 115.5 | High Clearance. Rapid oxidation at C2 position. Poor oral bioavailability predicted. |
| CMP-002 | Azetidine | > 120 min | < 11.5 | High Stability. Ring contraction eliminated the metabolic soft spot. Lipophilicity lowered by 0.6 log units.[5] |
Interpretation: CMP-001 (Piperidine) is rapidly cleared, likely requiring twice-daily dosing or showing high patient variability. CMP-002 (Azetidine) demonstrates "metabolic hardening," rendering it suitable for once-daily dosing with a lower projected human dose.
References
-
Piperidine Metabolism & Mechanisms
-
Fu, Z., et al. (2020).[6][7] Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.[6] Link
-
Kishimoto, W., et al. (1991). Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition.[2][8][9][10][11] Link
-
-
Azetidine Utility & Synthesis
-
Experimental Protocols
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
- 5. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 | Gao Research Group [gao.chem.umn.edu]
- 7. experts.umn.edu [experts.umn.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(4-Aminophenoxy)azetidine-1-carboxamide
This document provides a detailed protocol for the safe and compliant disposal of 3-(4-aminophenoxy)azetidine-1-carboxamide. As a research chemical, specific regulatory data may be limited. Therefore, this guide is built upon established principles of chemical safety, analyzing the compound's structural motifs to infer potential hazards and dictate appropriate handling and disposal procedures. The core principle is to treat the compound as hazardous waste in the absence of definitive data to the contrary and to always act in consultation with your institution's Environmental Health & Safety (EHS) department.
Hazard Assessment: A Structurally-Informed Approach
The disposal protocol for any chemical is dictated by its inherent hazards, including reactivity, toxicity, and environmental persistence. For 3-(4-aminophenoxy)azetidine-1-carboxamide, we must evaluate the risks associated with its primary functional groups: the azetidine ring, the aromatic amine, and the carboxamide moiety.
-
Azetidine Ring: This is a four-membered, saturated heterocyclic amine. While less strained than aziridines, small-ring heterocycles can be reactive. General procedures for amines involve careful handling to avoid inhalation and skin contact.[1][2] Disposal should be managed through an authorized waste collection service.[1]
-
Aromatic Amine (Aminophenoxy group): Aromatic amines as a class are known for their potential toxicity.[3] Many are recognized as or are suspected carcinogens due to their metabolic activation to reactive nitrenium ions, which can form adducts with DNA.[4] The amino group also makes the aromatic ring highly susceptible to oxidation, potentially forming hazardous by-products.[3] This structural feature is the primary driver for classifying this compound as potentially toxic and requiring disposal as hazardous chemical waste.
-
Carboxamide Moiety: Carboxamides are generally stable but can undergo hydrolysis under strong acidic or basic conditions. While many carboxamide-containing pharmaceuticals have good safety profiles, the overall risk profile of the molecule must be considered.[5][6][7]
Based on this structural analysis, 3-(4-aminophenoxy)azetidine-1-carboxamide must be presumed hazardous. The following table summarizes the key considerations.
| Functional Group | Potential Hazards | Key Disposal Consideration |
| Azetidine | Reactivity, Skin/Eye Irritant | Avoid uncontrolled reactions; handle as a chemical irritant. |
| Aromatic Amine | Toxicity (potential mutagen, carcinogen), Environmental Hazard | Primary Hazard Driver. Mandates disposal as regulated hazardous waste. Prohibits sewer or standard trash disposal.[8][9] |
| Carboxamide | Generally stable, potential for hydrolysis | Ensure segregation from strong acids and bases in waste streams.[10][11] |
Guiding Principles for Disposal
Adherence to universal laboratory waste management protocols is non-negotiable. These principles form the foundation of a safe and compliant disposal plan.
-
NEVER dispose of this chemical down the drain.[8][9][12] Aromatic amines can be persistent environmental pollutants and may react with other chemicals in the drainage system.
-
NEVER dispose of this chemical or its contaminated materials in the regular trash.[8][13]
-
ALWAYS consult your institution's specific hazardous waste disposal procedures and contact your EHS department for guidance.[9][13]
-
ALWAYS segregate waste streams. Incompatible wastes must never be mixed.[8][10][11] For this compound, waste should be kept separate from strong oxidizing agents and incompatible acids.
-
MINIMIZE waste generation through careful planning and use of pollution prevention techniques.[8]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of waste 3-(4-aminophenoxy)azetidine-1-carboxamide and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[14][15]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[16]
-
Body Protection: A lab coat must be worn.[14]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[11]
For Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.):
-
Collect all solid waste contaminated with 3-(4-aminophenoxy)azetidine-1-carboxamide in a dedicated, puncture-proof container lined with a clear plastic bag.[10]
-
The container must be clearly labeled as "Hazardous Waste."
For Liquid Waste (Reaction Mixtures, Solutions):
-
Collect liquid waste in a sturdy, leak-proof, and chemically compatible container (e.g., the original container or a designated solvent waste bottle).[8]
-
Ensure the container has a secure, tight-fitting cap. Keep the container closed except when adding waste.[8][11]
-
Provide secondary containment for all liquid waste containers to mitigate spills.[8][11]
-
Do not mix this waste stream with other incompatible wastes, particularly strong acids or oxidizers.[10]
For Contaminated Sharps and Labware:
-
Items such as contaminated needles, syringes, or pipette tips must be placed in a rigid, puncture-proof sharps container designated for chemically contaminated sharps.[9][17]
-
Label the sharps container clearly with its contents.
Step 3: Container Labeling
Accurate and complete labeling is a regulatory requirement and essential for safety.
-
Obtain a hazardous waste label from your EHS department.[8]
-
Affix the label to the waste container as soon as you begin accumulating waste.
-
Clearly write the full chemical name: "Waste 3-(4-Aminophenoxy)azetidine-1-carboxamide" and list any other components or solvents in the mixture with their approximate percentages.
-
Indicate the accumulation start date.[10]
Step 4: Storage and Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure the SAA is away from sinks or floor drains.[10]
-
Once the container is full or you have finished generating this waste, schedule a pickup with your institution's EHS department or hazardous waste contractor.[8][9] Do not accumulate more than 10-25 gallons of hazardous waste in your lab, per institutional policy.[8][10]
Management of Empty Containers
Even "empty" containers hold chemical residues and must be managed properly.
-
For a compound with suspected high toxicity like an aromatic amine, the container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the residue.[13]
-
Crucially, the first rinse (and subsequent rinses for highly toxic materials) must be collected and disposed of as hazardous liquid waste. [8][13]
-
After rinsing and air-drying, completely deface or remove the original chemical label.[8][13]
-
Dispose of the de-labeled, rinsed container according to institutional guidelines for glass or plastic recycling/trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(4-aminophenoxy)azetidine-1-carboxamide.
Caption: Disposal workflow for 3-(4-aminophenoxy)azetidine-1-carboxamide.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
CHEMICAL WASTE PROCEDURE FOR RESEARCH. (n.d.). SUNY Geneseo. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
SAFETY DATA SHEET: 1-Cbz-Azetidine-3-carboxylic acid. (2018, August 20). Acros PharmaTech Limited. Retrieved from [Link]
-
Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024, February 15). Journal of Hazardous Materials. Retrieved from [Link]
-
Material Safety Data Sheet: 4-(4-Aminophenoxy)phthalonitrile. (2025, December 22). Capot Chemical. Retrieved from [Link]
-
The role of DNA damage in chemical carcinogenesis of aromatic amines. (2006). Journal of Cancer Research and Clinical Oncology. Retrieved from [Link]
-
Aromatic amines: use in azo dye chemistry. (n.d.). IMR Press. Retrieved from [Link]
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (2016). Inorganic Chemistry. Retrieved from [Link]
-
Chemical Waste Name or Mixtures. (n.d.). University of Alabama. Retrieved from [Link]
-
The NIH Drain Discharge Guide. (2020, September). National Institutes of Health. Retrieved from [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). University of New Mexico. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Material Safety Data Sheet: (S)-N-Boc-azetidine carboxylic acid. (n.d.). Pi Chemicals. Retrieved from [Link]
-
Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (2024, February 15). Toxicological Sciences. Retrieved from [Link]
-
Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]
-
Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2020). International Journal of Molecular Sciences. Retrieved from [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). Molecules. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nyu.edu [nyu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. CHEMICAL WASTE PROCEDURE FOR RESEARCH - SUNY Geneseo [geneseo.edu]
- 12. nems.nih.gov [nems.nih.gov]
- 13. vumc.org [vumc.org]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. capotchem.com [capotchem.com]
- 16. fishersci.com [fishersci.com]
- 17. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
